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This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals using malate
dehydrogenase (MDH) assay kits.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This guide addresses common issues encountered during MDH assays in a question-and-

answer format.

Issue 1: High Background Signal

Question: My blank and sample wells all show a high absorbance/fluorescence reading,

even at time zero. What could be the cause?

Answer: High background can obscure the true signal from your samples. The primary

causes include:

Contaminated Reagents: Buffers or water used to reconstitute kit components may be

contaminated. Prepare fresh reagents using high-purity water.[1]

Sample Interference: Some biological samples, particularly from tissues like the heart,

contain small molecules that can interfere with the assay chemistry.[1][2] Consider
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performing an ammonium sulfate precipitation of your sample to remove these interfering

molecules.[1][2]

Improper Plate Washing: For ELISA-based formats, insufficient washing can leave behind

unbound reagents, leading to a high background. Ensure thorough washing steps as per

the kit protocol.

A sample blank, which includes the sample but omits the MDH substrate, can help to correct

for background absorbance from the sample itself.[1]

Issue 2: Low or No Signal

Question: I am not seeing any significant increase in absorbance/fluorescence in my sample

wells, but my positive control is working. What should I do?

Answer: A low or absent signal in your samples, despite a valid positive control, typically

points to issues with the enzyme's activity or concentration in your sample.

Low Enzyme Concentration: The MDH activity in your sample may be below the detection

limit of the assay.[3][4] Try concentrating your sample or increasing the amount of sample

per well.[3] Be sure to test several sample dilutions to ensure the readings fall within the

linear range of the standard curve.[1]

Improper Sample Storage/Handling: MDH is an enzyme and can lose activity if not stored

correctly. Samples should generally be kept on ice and stored at -20°C to -80°C for long-

term stability.[5] Avoid repeated freeze-thaw cycles.[1][2]

Inactive Enzyme: The enzyme may have been denatured during sample preparation.

Ensure that all steps are performed on ice and that reagents are equilibrated to the

recommended temperature before use.[6]

Sub-optimal pH: Enzyme activity is highly dependent on pH.[7][8] Ensure your assay

buffer is at the optimal pH as specified in the kit protocol.[7]

Issue 3: Inconsistent Results or Poor Reproducibility
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Question: My duplicate or triplicate readings are not consistent, or my results vary

significantly between experiments. What are the potential causes?

Answer: Inconsistent results can be frustrating and can arise from several factors:

Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.[7]

Ensure your pipettes are calibrated and practice consistent pipetting technique. Using a

multi-channel pipettor can improve consistency.[5]

Inadequate Mixing: Failure to properly mix the reagents in the wells can lead to uneven

reaction rates.[6] Mix the plate gently on a horizontal shaker or by pipetting up and down

after adding the reaction mix.[1]

Temperature Fluctuations: Enzyme kinetics are sensitive to temperature.[6][7] Ensure the

plate is incubated at the specified temperature and that all reagents are at this

temperature before starting the reaction.

Reagent Instability: Some kit components, like NADH and oxaloacetic acid, are unstable in

solution and should be prepared fresh before each experiment.[9]

Issue 4: Signal Out of Linear Range

Question: The absorbance/fluorescence values for my samples are higher than the highest

point on my standard curve. How should I proceed?

Answer: If your sample readings are outside the linear range of the standard curve, the

calculated activity will be inaccurate.

Sample Too Concentrated: The MDH activity in your sample is too high for the assay's

detection range.[6] Dilute your sample and re-run the assay. It is recommended to test

several dilutions to find one that falls within the standard curve.[1][10]

Incorrect Incubation Time: For kinetic assays, you may be measuring the reaction at a

time point where it is no longer linear.[7] Reduce the incubation time or take readings at

more frequent intervals to identify the linear phase of the reaction.[1][10]

Quantitative Data Summary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://static1.squarespace.com/static/643949e5657ba3313bdc703d/t/649887ba5ed90921a30b7bad/1687717818720/MCC+Enzyme+Assay+Hints+V2_2023.pdf
https://bioassaysys.com/wp-content/uploads/EMDH.pdf
https://home.sandiego.edu/~josephprovost/MCC%20Enzyme%20Assay%20Hints%20V1_2022.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/270/922/mak196bul.pdf
https://home.sandiego.edu/~josephprovost/MCC%20Enzyme%20Assay%20Hints%20V1_2022.pdf
https://static1.squarespace.com/static/643949e5657ba3313bdc703d/t/649887ba5ed90921a30b7bad/1687717818720/MCC+Enzyme+Assay+Hints+V2_2023.pdf
https://www.worthington-biochem.com/products/malate-dehydrogenase/assay
https://home.sandiego.edu/~josephprovost/MCC%20Enzyme%20Assay%20Hints%20V1_2022.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/270/922/mak196bul.pdf
https://sciencellonline.com/PS/8638.pdf
https://static1.squarespace.com/static/643949e5657ba3313bdc703d/t/649887ba5ed90921a30b7bad/1687717818720/MCC+Enzyme+Assay+Hints+V2_2023.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/270/922/mak196bul.pdf
https://sciencellonline.com/PS/8638.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For accurate results, it is crucial to operate within the recommended ranges for standards and

sample concentrations. Below are typical ranges for colorimetric and fluorometric MDH assays.

Table 1: Typical NADH Standard Curve Concentrations for Colorimetric Assays

Standard
Volume of 1.25 mM
NADH (µL)

Volume of Assay
Buffer (µL)

Final NADH
(nmol/well)

1 0 50 0

2 2 48 2.5

3 4 46 5.0

4 6 44 7.5

5 8 42 10.0

6 10 40 12.5

Note: These values are examples and may vary between different kits. Always refer to the

specific kit protocol for standard curve preparation.[2]

Table 2: General Troubleshooting Summary
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Problem Potential Cause Recommended Solution

High Background Reagent Contamination
Prepare fresh reagents with

ultrapure water.

Sample Interference
Perform ammonium sulfate

precipitation of the sample.[1]

Low/No Signal Low Enzyme Concentration
Concentrate the sample or

increase the sample volume.

Inactive Enzyme

Ensure proper sample storage

and handling (on ice, avoid

freeze-thaw).

Inconsistent Results Pipetting Errors
Calibrate pipettes; use

consistent technique.

Inadequate Mixing
Mix plate thoroughly after

reagent addition.

Signal Out of Range Sample Too Concentrated
Dilute the sample and re-

assay.

Experimental Protocols
A generalized protocol for a colorimetric MDH assay is provided below. For fluorometric assays,

the principles are similar, but the detection method differs (fluorescence at Ex/Em = 535/587

nm).[11]

1. Sample Preparation

Cells (1 x 10^6): Homogenize in 100 µL of ice-cold MDH Assay Buffer.[1][2]

Tissues (10 mg): Homogenize in 100 µL of ice-cold MDH Assay Buffer.[1][2]

Procedure:

Keep the homogenate on ice for 10 minutes.[1][2]
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Centrifuge at 10,000 x g for 5 minutes at 4°C.[1][2][10]

Collect the supernatant for the assay. The soluble fraction can be assayed directly.[10]

For samples with potential interference, perform an ammonium sulfate precipitation.[1][2]

2. Reagent Preparation

Briefly centrifuge all vials before opening.[1][2]

Reconstitute lyophilized components (e.g., MDH Substrate, Enzyme Mix, Developer, NADH

Standard) as per the kit instructions, typically with MDH Assay Buffer or ultrapure water.[1][2]

Allow all reagents to warm to room temperature before use.[1]

3. Assay Procedure (96-well plate)

Standard Curve Preparation: Prepare a series of NADH standards in wells of a clear, flat-

bottom 96-well plate as detailed in the kit protocol (see Table 1 for an example).[2]

Sample and Control Wells:

Add 1-50 µL of your sample to the desired wells.

Adjust the final volume in each well to 50 µL with MDH Assay Buffer.[1][2]

Include a positive control (1-10 µL of MDH Positive Control, adjusted to 50 µL with buffer).

[1]

For each sample, prepare a background control well containing the same amount of

sample, with the final volume adjusted to 50 µL with MDH Assay Buffer.[2]

Reaction Mix Preparation:

Prepare a master mix of the MDH Reaction Mix according to the kit's instructions. This

typically includes the MDH Assay Buffer, MDH Enzyme Mix, and MDH Developer.

Initiate the Reaction:
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Add 50 µL of the Reaction Mix to each standard, sample, and positive control well. Do not

add to the background control wells.

Add 50 µL of a Background Control Mix (containing all components except the substrate)

to the sample background control wells.

Mix the plate well.[1]

Measurement:

Immediately measure the absorbance at 450 nm (A450) in kinetic mode at 37°C for 10-60

minutes, taking readings every 5 minutes.[1][11]

Alternatively, for an endpoint assay, take an initial reading (T_initial) and a final reading

(T_final) after a set incubation time (e.g., 30 minutes).[1]

4. Data Analysis

Subtract the 0 standard reading from all standard readings and plot the NADH standard

curve.

For each sample, subtract the background control reading from the sample reading.

Calculate the change in absorbance (ΔA450) for each sample between two time points in the

linear range of the reaction (ΔT = T_final - T_initial).

Apply the ΔA450 to the NADH standard curve to determine the amount of NADH (B)

generated during the reaction time.

Calculate the MDH activity using the following formula:

MDH Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D

Where:

B is the amount of NADH from the standard curve (in nmol).

ΔT is the reaction time (in minutes).
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V is the sample volume added to the well (in mL).

D is the sample dilution factor.

Unit Definition: One unit of MDH is the amount of enzyme that generates 1.0 µmole of NADH

per minute at 37°C and pH 9.5.[1]

Visualizations
The following diagrams illustrate the key processes involved in the MDH assay and a logical

approach to troubleshooting common problems.
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Click to download full resolution via product page

Caption: The enzymatic reaction catalyzed by Malate Dehydrogenase (MDH).
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Caption: A typical experimental workflow for an MDH assay.
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Caption: A decision tree for troubleshooting common MDH assay issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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